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molecular formula C11H11N3O3 B8365048 Methyl 2-(5-methyl-3-isoxazolyl)aminonicotinate

Methyl 2-(5-methyl-3-isoxazolyl)aminonicotinate

Cat. No. B8365048
M. Wt: 233.22 g/mol
InChI Key: DFJUKMVTFBZISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334236B2

Procedure details

6.7 g (24 mmol) of methyl 2-(trifluoromethylsulfonyloxy)nicotinate and 3.0 g (31 mmol) of 3-amino-5-methylisoxazole were dissolved in toluene (100 mL), and 13.1 g (40 mmol) of cesium carbonate, 1.5 g (1.6 mmol) of tris(dibenzylideneacetone)dipalladium(0), and 1.9 g (3.4 mmol) of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene were added to the solution. The resulting mixture was heated and stirred for one hour at 80° C. The reaction mixture was cooled, and then the solvent was distilled off. The residue was purified by column chromatography (ethyl acetate:n-hexane=1:4), and thus 4.3 g of the title compound was obtained as an orange-colored viscous product (yield: 78%).
Name
methyl 2-(trifluoromethylsulfonyloxy)nicotinate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[N:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])(=O)=O.[NH2:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:25][C:23]1[O:22][N:21]=[C:20]([NH:19][C:7]2[N:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([O:11][CH3:12])=[O:10])[CH:24]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
methyl 2-(trifluoromethylsulfonyloxy)nicotinate
Quantity
6.7 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=O)OC)C=CC=N1)(F)F
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
cesium carbonate
Quantity
13.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
1.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for one hour at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate:n-hexane=1:4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=NO1)NC1=C(C(=O)OC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 76.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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